molecular formula C20H27Cl2N3O2 B12695075 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride CAS No. 2850-44-4

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride

Cat. No.: B12695075
CAS No.: 2850-44-4
M. Wt: 412.3 g/mol
InChI Key: ATAVRACBUMWRCM-UHFFFAOYSA-N
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Description

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a piperazine ring, a pyridine ring, and a chlorobenzyl group. It is often used in the synthesis of various pharmaceuticals and as a research tool in biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride typically involves multiple steps. One common method starts with the reaction of p-chloro-alpha-2-pyridylbenzyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with ethylene glycol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

2850-44-4

Molecular Formula

C20H27Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C20H26ClN3O2.ClH/c21-18-6-4-17(5-7-18)20(19-3-1-2-8-22-19)24-11-9-23(10-12-24)13-15-26-16-14-25;/h1-8,20,25H,9-16H2;1H

InChI Key

ATAVRACBUMWRCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.Cl

Origin of Product

United States

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